Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, classified as a third-generation gliptin, primarily used for managing type 2 diabetes mellitus []. It acts by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) [, ]. This inhibition leads to increased GLP-1 levels, which in turn enhance insulin secretion and suppress glucagon secretion, ultimately contributing to blood glucose regulation [, , ].
Teneligliptin was developed as an anti-diabetic medication and is particularly noted for its efficacy in controlling blood sugar levels in patients with type 2 diabetes. It is classified under the category of Dipeptidyl Peptidase-4 inhibitors, which are known for their role in enhancing insulin secretion and suppressing glucagon release. The compound's structural characteristics allow it to interact effectively with specific binding sites on the Dipeptidyl Peptidase-4 enzyme, leading to its pharmacological effects .
The synthesis of Teneligliptin D8 involves several key steps that utilize stable isotope labeling techniques. One notable method includes:
The molecular structure of Teneligliptin D8 can be described as follows:
Teneligliptin D8 undergoes various chemical reactions relevant to its metabolic pathways and degradation processes:
These reactions are monitored using high-performance liquid chromatography coupled with mass spectrometry, providing insights into the compound's behavior in biological systems .
The mechanism by which Teneligliptin D8 exerts its effects involves:
This mechanism highlights the compound's role in improving glycemic control among patients with type 2 diabetes .
The physical and chemical properties of Teneligliptin D8 are essential for its application in pharmaceuticals:
Teneligliptin D8 serves multiple scientific purposes:
Teneligliptin D8 (CAS 1391012-95-5) is a deuterated derivative of the dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin (unlabelled CAS 760937-92-6). Its molecular formula is C22H22D8N6OS, with a molecular weight of 434.63 g/mol, reflecting the replacement of eight hydrogen atoms with deuterium isotopes [2] [4] [7]. The deuterium atoms are specifically incorporated at the piperazine ring positions, yielding the systematic IUPAC name: [(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone [4] [7]. This strategic deuteration preserves the core "J-shaped" pentacyclic structure characteristic of teneligliptin, which consists of:
The SMILES notation ([2H]C1([2H])N([C@@H]2CNC@@HC(=O)N3CCSC3)C([2H])([2H])C([2H])([2H])N(c4cc(C)nn4c5ccccc5)C1([2H])[2H]) explicitly confirms deuterium placement on all eight carbon-bound hydrogens of the piperazine ring [7]. This specific labeling pattern minimizes structural perturbations while creating a distinct mass spectral signature for analytical tracking.
The deuterium substitution in teneligliptin D8 induces subtle but significant differences compared to its non-deuterated counterpart (C22H30N6OS, MW 426.58 g/mol) [2] [8]. These differences manifest primarily in physicochemical and metabolic properties rather than in primary chemical reactivity or target binding affinity:
Table 1: Comparative Properties of Teneligliptin and Teneligliptin D8
Property | Teneligliptin | Teneligliptin D8 | Significance |
---|---|---|---|
Molecular Weight (g/mol) | 426.58 | 434.63 | +8.05 Da mass shift enables MS discrimination |
C-H Bond Vibrations | 2900-3100 cm⁻¹ (C-H stretch) | ~2200 cm⁻¹ (C-D stretch) | Distinct FT-IR signatures |
Metabolic Half-life | Standard | Extended (via deuterium isotope effect) | Improves utility as internal standard |
Chemical Stability | Stable under acidic/photo conditions | Similar stability profile | Degrades under base/peroxide/thermal stress |
Chromatographic Retention | Specific RT | Near-identical RT | Requires mass detection for differentiation |
The deuterium isotope effect (DIE) profoundly influences metabolic pathways, particularly those involving oxidative metabolism at the piperazine ring. Deuterium substitution can slow the cleavage of C-H (C-D) bonds by cytochrome P450 enzymes, thereby extending the compound's half-life and reducing metabolic clearance rates [4]. This kinetic isotope effect makes teneligliptin D8 exceptionally valuable as an internal standard in mass spectrometry-based bioanalysis, where its near-identical chromatographic behavior to unlabelled teneligliptin (evidenced by overlapping retention times in HPLC/UPLC) is coupled with a distinct +8 m/z mass shift, enabling precise quantification without matrix interference [3] [6]. Chemical stability studies indicate that both compounds exhibit similar degradation profiles under forced conditions, showing vulnerability to alkaline hydrolysis, oxidative (peroxide), and thermal stress but stability under acidic and photolytic conditions [5] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:Deuteration induces characteristic changes in the NMR spectrum. The most significant alterations occur in the region corresponding to the piperazine ring protons (δ 2.5-3.5 ppm in 1H-NMR of teneligliptin), which are absent in teneligliptin D8 due to deuterium substitution. Carbon atoms bound to deuterium exhibit predictable upfield shifts in 13C-NMR spectra. For example, signals for the piperazine carbons (typically δ 45-55 ppm) show diminished intensity and splitting due to 2H-13C coupling (spin quantum number I=1 for deuterium), providing unambiguous confirmation of deuteration sites [4] [7].
Fourier-Transform Infrared (FT-IR) Spectroscopy:Key vibrational modes distinguishing teneligliptin D8 include:
Mass Spectrometric (MS) Characterization:Teneligliptin D8 exhibits a primary [M+H]+ ion at m/z 435.63 under electrospray ionization (ESI) conditions, contrasting with the m/z 427.58 signal of unlabelled teneligliptin [4] [7]. Tandem MS/MS fragmentation yields characteristic product ions, including:
Table 2: Characteristic Spectroscopic Profiles of Teneligliptin D8
Technique | Key Features | Structural Information Confirmed |
---|---|---|
1H NMR | Absence of signals between δ 2.5-3.5 ppm (piperazine H) | Complete deuteration of piperazine ring |
13C NMR | Upfield shifts (~0.3 ppm) & peak broadening for piperazine carbons; JC-D coupling patterns | Site-specific deuteration; molecular framework integrity |
FT-IR | C-D stretch: ~2200 cm⁻¹; C=O stretch: ~1650 cm⁻¹; aromatic C-H: ~3050 cm⁻¹; C-S-C: ~650 cm⁻¹ | Functional group preservation; isotopic bond confirmation |
MS (ESI+) | [M+H]+ at m/z 435.63; MS/MS fragments: 375.72, 354.30, 310.30, 214.19, 155.65, 138.08, 136.18 | Deuterium retention in major fragments; degradation pathway analysis |
Crystallographic Analysis:While specific single-crystal X-ray diffraction data for teneligliptin D8 was not found in the provided sources, its non-deuterated counterpart crystallizes in a monoclinic system with specific unit cell parameters. The deuteration is not expected to alter crystal packing significantly due to the preservation of bond lengths and angles (C-D bond length ~1.09 Å vs. C-H ~1.08 Å). However, neutron diffraction studies would be required to precisely locate deuterium positions within the lattice [4].
Stability Profiling via Chromatography:Forced degradation studies analyzed by RP-HPLC/UPLC-MS/MS reveal that teneligliptin D8 degrades under conditions of base hydrolysis (0.1N NaOH), oxidative stress (3% H2O2), and thermal stress (69°C), generating degradation products detectable at m/z 375.72, 354.30, and 310.30. These products correspond to hydrolytic cleavage of amide bonds and oxidative modifications. Notably, the compound remains stable under acidic (0.1N HCl) and photolytic (UV 365 nm) stress, mirroring the behavior of non-deuterated teneligliptin [5] [9]. The development of validated stability-indicating methods (e.g., using Kromasil 100-5C18 columns with phosphate buffer pH 6.0:acetonitrile 60:40 mobile phase) enables precise monitoring of both the deuterated compound and its degradation products [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7